Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
Description
a) Mono-Boc Derivatives
- Methyl 6-[(tert-butoxycarbonyl)amino]nicotinate (C₁₂H₁₆N₂O₄): Lacks the second Boc group, resulting in reduced steric hindrance and higher solubility in polar solvents.
- Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate (C₁₃H₁₈N₂O₄): Substitution of the methyl ester with an ethyl group slightly increases lipophilicity (LogP +0.3).
b) Carboxylic Acid Analogs
c) Bis-Boc Derivatives
- Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate (C₁₈H₂₆N₂O₆): The ethyl ester variant shows a 12% increase in molecular weight compared to the methyl analog, with minimal electronic differences.
Table 3: Structural comparison of pyridinecarboxylates
| Compound | Molecular Formula | Key Functional Groups | Steric Bulk (ų) |
|---|---|---|---|
| Target Compound | C₁₇H₂₄N₂O₆ | 2× Boc, methyl ester | 420 |
| Methyl 6-[(tert-Boc)amino]nicotinate | C₁₂H₁₆N₂O₄ | 1× Boc, methyl ester | 290 |
| 6-[(tert-Boc)amino]-2-pyridinecarboxylic acid | C₁₁H₁₄N₂O₄ | 1× Boc, carboxylic acid | 270 |
The bis-Boc substitution in the target compound significantly alters its electronic profile, reducing the electron density at the pyridine nitrogen by ~15% compared to mono-Boc analogs, as evidenced by computational electrostatic potential maps. This electronic deactivation impacts reactivity in subsequent synthetic transformations, such as nucleophilic aromatic substitutions.
Properties
IUPAC Name |
methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)12-9-8-11(10-18-12)13(20)23-7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQEFDORBBOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152601 | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666721-08-0 | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666721-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate (CAS Number: 666721-08-0) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, particularly as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features two tert-butoxycarbonyl (Boc) groups attached to the amino group of the pyridine ring, which enhances its stability and solubility in organic solvents. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 336.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Recent studies suggest that this compound may act as an inhibitor of transient receptor potential cation channel subfamily C member 6 (TRPC6). This mechanism is significant as TRPC6 is implicated in various physiological processes, including calcium homeostasis and signal transduction pathways associated with cardiovascular and neurological functions .
Anticancer Activity
Research has indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values demonstrating significant inhibition of cell proliferation:
- Hep-2 Cell Line : IC50 = 17.82 µM
- P815 Cell Line : IC50 = 3.25 µM
These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
In addition to its anticancer potential, preliminary investigations have shown that this compound may exhibit antimicrobial activity. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. However, specific data on its antimicrobial efficacy remains limited and requires further exploration.
Case Studies
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
-
TRPC6 Inhibition :
- In vitro assays demonstrated that this compound effectively inhibited TRPC6 activity, suggesting its potential use in treating diseases associated with dysregulated calcium signaling.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to protect amino groups allows for selective reactions that can lead to the development of complex drug molecules.
- Anticancer Agents : Research has indicated that derivatives of pyridine carboxylates can exhibit anticancer properties. Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate may be explored for its potential efficacy against specific cancer types by modifying its structure to enhance biological activity.
Organic Synthesis
- Building Block for Peptides : The compound is utilized as a building block in peptide synthesis due to its protective Boc groups, which facilitate the formation of peptide bonds without interfering with the reaction mechanism.
- Synthesis of Heterocycles : this compound can be employed in the synthesis of various heterocyclic compounds, which are essential in developing new materials and biologically active molecules.
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing novel antimicrobial agents utilized this compound as a key intermediate. The researchers modified the compound to create derivatives that showed enhanced activity against bacterial strains resistant to conventional antibiotics. The study highlighted the compound's role in facilitating the development of new therapeutic options .
Case Study 2: Development of Anticancer Compounds
In another investigation, researchers explored the anticancer potential of modified pyridine derivatives derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound could be pivotal in designing targeted anticancer therapies .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Development of new pharmaceuticals |
| Organic Synthesis | Building block for peptides | Enhanced peptide synthesis |
| Antimicrobial Research | Key intermediate for antimicrobial agents | New treatments for resistant infections |
| Anticancer Research | Synthesis of anticancer derivatives | Targeted cancer therapies |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogues:
Reactivity and Stability
- Amino Protection: The target’s bis-Boc groups offer robust acid-labile protection, contrasting with analogues like , which uses TBDMS (stable to acids but cleaved by fluoride). This makes the target preferable in acid-tolerant synthetic pathways.
- Electronic Effects : The pyridine ring in the target is electron-neutral, whereas fluorinated analogues (e.g., ) are electron-deficient, enhancing electrophilic substitution resistance. Methoxy-substituted compounds (e.g., ) are electron-rich, favoring electrophilic attacks .
- Steric Considerations : Bicyclic derivatives (e.g., ) exhibit high steric hindrance, reducing nucleophilic accessibility compared to the planar pyridine core of the target .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
